(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol
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Overview
Description
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a chiral compound characterized by the presence of a fluorinated phenyl ring and an ethanol moiety. This compound is of significant interest in various fields due to its unique chemical properties, including its high electronegativity and stability conferred by the trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable precursor, such as a phenyl ketone, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical or nucleophilic conditions . The resulting trifluoromethylated intermediate is then reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems, such as transition metal catalysts, can enhance the efficiency of the trifluoromethylation step. Additionally, optimizing reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanone.
Reduction: (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: Similar structure but with an amino group instead of a hydroxyl group.
(1R)-1-[2-Fluoro-3-(difluoromethyl)phenyl]ethanol: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is unique due to its combination of a chiral center and a highly electronegative trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and advanced materials .
Properties
IUPAC Name |
(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDJOYSEVWVENZ-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)(F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)C(F)(F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1568232-29-0 |
Source
|
Record name | (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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